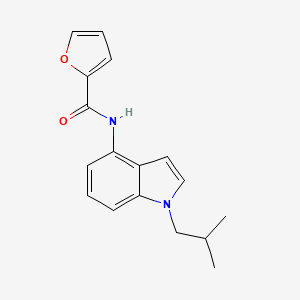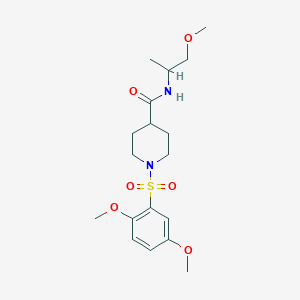![molecular formula C24H31N3O6S B11125587 1-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-ethanone](/img/structure/B11125587.png)
1-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a morpholine sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 4-methoxyphenyl chloride under basic conditions.
Attachment of the Morpholine Sulfonyl Group: The final step involves the reaction of the intermediate with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its potential as a receptor agonist or antagonist.
Materials Science: It can be used in the synthesis of novel polymers with unique properties.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Wirkmechanismus
The mechanism of action of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is unique due to the presence of both a methoxyphenyl group and a morpholine sulfonyl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, stability, and potential for interaction with a wide range of biological targets.
Eigenschaften
Molekularformel |
C24H31N3O6S |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)ethanone |
InChI |
InChI=1S/C24H31N3O6S/c1-19-17-22(34(29,30)27-13-15-32-16-14-27)7-8-23(19)33-18-24(28)26-11-9-25(10-12-26)20-3-5-21(31-2)6-4-20/h3-8,17H,9-16,18H2,1-2H3 |
InChI-Schlüssel |
OQSFYELYAMSRKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125507.png)
![(2E)-1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one](/img/structure/B11125512.png)
![Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11125524.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125525.png)
![1-(3,4-Dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125530.png)
![N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125533.png)
![2-chloro-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11125538.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide](/img/structure/B11125544.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11125552.png)


![N-(2,5-Dimethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11125588.png)
![4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B11125591.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11125592.png)
